molecular formula C24H17FO6 B2398732 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate CAS No. 637753-09-4

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

Cat. No.: B2398732
CAS No.: 637753-09-4
M. Wt: 420.392
InChI Key: ZMCGGUKSSNQHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate” is a chemical with the molecular formula C24H14F4O6 . It has an average mass of 474.358 Da and a monoisotopic mass of 474.072662 Da .

Scientific Research Applications

Occurrence, Fate, and Behavior in Aquatic Environments Parabens, structurally related to the compound of interest, are used as preservatives in various products and have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them relatively well from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments due to continuous introduction into the environment. Their reactivity with free chlorine yields halogenated by-products, whose stability and persistence pose further environmental concerns (Haman et al., 2015).

Synthetic Protocols of Related Structures 6H-Benzo[c]chromen-6-ones, sharing a core structure with the compound , are of significant pharmacological importance. Due to their limited natural availability, synthetic protocols have been developed. These include Suzuki coupling reactions for the synthesis of biaryl, which then undergoes lactonization, and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), among others, highlighting the chemical versatility and potential of such compounds for further pharmacological exploration (Mazimba, 2016).

Health Aspects of Methyl Paraben Methyl paraben, closely related to the compound of interest, has been extensively reviewed for its health aspects. It is widely used as an antimicrobial preservative in foods, drugs, and cosmetics. Methyl paraben is known for its excellent safety profile, evidenced by acute toxicity studies in animals indicating it is practically non-toxic. It does not accumulate in the body, as it is rapidly metabolized and excreted. Although some concerns have been raised regarding its potential as a weak endocrine disruptor, comprehensive evaluations have generally supported its safety (Soni et al., 2002).

Reactivity and Environmental Impact of Sunscreen Ingredients Benzophenone-3 (BP-3), a common sunscreen ingredient with structural similarities to the compound of interest, has been extensively reviewed for its environmental impact. The widespread use of BP-3 in consumer products has led to its release into aquatic ecosystems, raising concerns about its potential effects. BP-3 is lipophilic, photostable, bioaccumulative, and can be transformed into more toxic and persistent compounds through reactions with chlorine and ozone. Its detection in various environmental matrices and potential ecotoxicological effects, particularly towards aquatic organisms, underscores the need for further investigation into similar compounds' environmental behavior and impact (Kim & Choi, 2014).

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FO6/c1-14-23(31-20-6-4-3-5-19(20)28-2)22(26)18-12-11-17(13-21(18)29-14)30-24(27)15-7-9-16(25)10-8-15/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCGGUKSSNQHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.